molecular formula C18H20N4 B3057567 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile CAS No. 825638-02-6

6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile

Cat. No.: B3057567
CAS No.: 825638-02-6
M. Wt: 292.4 g/mol
InChI Key: HVWMPCSXFINWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

825638-02-6

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H20N4/c1-14-5-3-4-6-16(14)17-11-18(20-13-15(17)12-19)22-9-7-21(2)8-10-22/h3-6,11,13H,7-10H2,1-2H3

InChI Key

HVWMPCSXFINWER-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCN(CC3)C

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

500 mg (2.1865 mmol) 6-chloro-4-o-tolyl-nicotinonitrile were dissolved in 10.0 ml toluene and heated to 112° C. At this temperature 2.19 g (21.865 mmol) 1-methylpiperazine were added, and the reaction mixture was stirred for further 60 minutes. The mixture was cooled down to 50° C. and concentrated under reduced pressure. 5 ml toluene were added to the obtained residue at a temperature of 20-25° C., followed by 900 mg sulfuric acid (95%). The organic phase was washed with 5 ml water. Evaporation in vacuo gave 520 mg of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile as a beige foam.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.